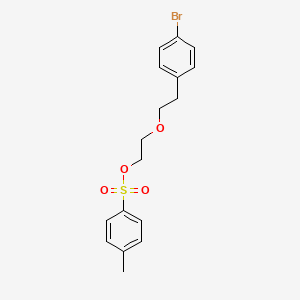
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenethoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions usually involve maintaining a temperature of 0-5°C during the addition of the sulfonyl chloride to control the exothermic reaction .
Chemical Reactions Analysis
Scientific Research Applications
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom attached to the phenyl ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-oxygen or carbon-nitrogen bonds .
Comparison with Similar Compounds
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a benzyloxy group instead of a bromophenethoxy group.
2-(4-Chlorophenethoxy)ethyl 4-methylbenzenesulfonate: This compound has a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity profile and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-14-2-8-17(9-3-14)23(19,20)22-13-12-21-11-10-15-4-6-16(18)7-5-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZXRKPZDZXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














